N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core with a 4-chlorophenyl carboxamide substituent and a methyl group at position 2. Its structural uniqueness lies in the combination of electron-withdrawing (4-chlorophenyl) and electron-donating (methyl) groups, which may influence reactivity, stability, and biological interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-7-18-13(20)11(6-16-14(18)21-8)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFKYJAZIJUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit egfr tyrosine kinase. EGFR tyrosine kinase plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death.
Mode of Action
Similar compounds have shown significant inhibitory activities against egfr tyrosine kinase. This suggests that F2550-0163 might interact with its targets, leading to the inhibition of their activity and resulting in changes in cellular processes.
Biochemical Pathways
The inhibition of egfr tyrosine kinase by similar compounds can affect various cellular pathways, including those involved in cell proliferation and survival.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action as it determines the onset, duration, and intensity of a drug’s effect.
Result of Action
The inhibition of egfr tyrosine kinase by similar compounds can lead to decreased cell proliferation and increased cell death.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound. .
Biological Activity
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound belonging to the thiazolopyrimidine class, notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Structural Characteristics
The molecular structure of this compound includes:
- Thiazole and Pyrimidine Rings : These heterocyclic structures contribute to its biological activity.
- Carboxamide Functional Group : Enhances solubility and interaction with biological targets.
- Chlorophenyl Substituent : Influences pharmacological properties and selectivity towards specific receptors.
| Property | Details |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 379.9 g/mol |
| CAS Number | 1436001-56-7 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common methods include:
- Formation of Thiazole Ring : Utilizing thioketones and amines.
- Pyrimidine Fusion : Achieved through cyclization reactions.
- Substitution Reactions : Introducing the chlorophenyl group via nucleophilic substitution.
Anticancer Activity
Research indicates that derivatives of thiazolopyrimidine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating:
- Inhibition of Cell Viability : Studies showed a reduction in viability of Caco-2 cells by 39.8% compared to untreated controls (p < 0.001) .
- Mechanism of Action : The structural similarity to purines allows effective binding to biological targets involved in cancer cell proliferation.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .
- Biofilm Inhibition : The compound exhibited significant activity in preventing biofilm formation by pathogenic bacteria.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiazolopyrimidine derivatives:
- Anticancer Studies :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Thiazolo-pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Key analogs include:
*Estimated based on analogs.
Key Observations :
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound likely improves binding affinity compared to methoxy-substituted analogs, as seen in compound C7’s superior α-amylase inhibition .
- Methyl Group Impact : Methyl substituents (e.g., position 2 or 7) enhance thermal and enzymatic stability, critical for drug design .
- Halogen Effects : Bromine in ’s compound facilitates crystal packing via halogen bonds, suggesting the target’s Cl may similarly influence solid-state properties .
Comparison with Other Syntheses :
- Acetylation : Compound 4b () was acetylated to modify its 8-position, demonstrating the flexibility of thiazolo-pyrimidine derivatives for structural diversification .
- Sulfonamide Incorporation : describes sulfonamide derivatives synthesized via DMF-mediated reactions, highlighting alternative approaches to carboxamide analogs .
Structural Confirmation Techniques
All analogs rely on advanced spectroscopic and crystallographic methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
